3-Bromo-4,5-dihydroxybenzoic acid
Overview
Description
3-Bromo-4,5-dihydroxybenzoic acid is a dihydroxybenzoic acid derivative characterized by the presence of a bromine atom at the third position of the benzene ring. This compound is known for its role as an algal metabolite and a marine xenobiotic metabolite . It is a member of the bromobenzenes and dihydroxybenzoic acids, deriving from benzoic acid .
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various cellular components, influencing their function and leading to a range of biological effects .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function. This can result in a variety of downstream effects, depending on the specific target and the context in which the interaction occurs .
Biochemical Pathways
The downstream effects of these interactions would depend on the specific pathways involved .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Given the compound’s potential range of targets and pathways, it could have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4,5-dihydroxybenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in various environments .
Biochemical Analysis
Biochemical Properties
3-Bromo-4,5-dihydroxybenzoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of extracellular matrix components . This inhibition is significant in the context of diseases such as cancer and atherosclerosis, where MMP-9 activity is often upregulated. Additionally, this compound interacts with glutathione-related enzymes, enhancing the production of reduced glutathione, a critical antioxidant in cellular defense mechanisms .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human keratinocytes, it has been observed to enhance the levels of glutathione-related enzymes and increase the production of reduced glutathione . This compound also shows photoprotective effects on human keratinocytes exposed to ultraviolet B-mediated oxidative stress . Furthermore, it inhibits the proliferation and migration of vascular smooth muscle cells, which is crucial in the context of atherosclerosis and restenosis .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It inhibits the activity of MMP-9 by decreasing its expression levels . Additionally, it enhances the production of reduced glutathione by upregulating the expression of glutathione synthesizing enzymes . The compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by inhibiting the phosphorylation of p38, a key protein in this pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of MMP-9 activity and prolonged enhancement of glutathione production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MMP-9 activity and enhances glutathione production without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as tyrosine hydroxylase, which converts it into various intermediates, including 4-hydroxybenzaldehyde and 3-bromo-4-hydroxybenzaldehyde . These intermediates further participate in biochemical reactions, contributing to the overall metabolic flux and affecting metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4,5-dihydroxybenzoic acid can be synthesized through various methods. One common approach involves the bromination of 4,5-dihydroxybenzoic acid. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the third position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process includes the use of bromine or bromine derivatives in the presence of catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to achieve high purity and yield of the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxybenzoic acid derivatives.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroxybenzoic acid derivatives.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
3-Bromo-4,5-dihydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role as an algal metabolite and its interactions with marine organisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
- 4-Bromo-3,5-dihydroxybenzoic acid
- 3,5-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
- Protocatechuic acid
Comparison: 3-Bromo-4,5-dihydroxybenzoic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-4,5-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTQCHNCFZFEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210123 | |
Record name | Protocatechuic acid, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-46-1 | |
Record name | 3-Bromo-4,5-dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61203-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protocatechuic acid, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protocatechuic acid, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4,5-dihydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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